An In-Depth Technical Guide to the Synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic Acid
An In-Depth Technical Guide to the Synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid, a molecule of significant interest in medicinal chemistry and materials science. The primary focus of this document is the elucidation of a robust and reproducible synthetic protocol, grounded in the principles of Friedel-Crafts acylation. This guide is designed to be a self-validating resource, offering not only a step-by-step methodology but also a thorough discussion of the underlying reaction mechanism, potential side reactions, and detailed characterization of the target compound. By integrating field-proven insights with established chemical principles, this document aims to empower researchers to confidently and efficiently synthesize this valuable chemical entity.
Introduction and Significance
4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid, also known as 4-oxo-4-(indan-5-yl)butanoic acid, belongs to the class of aryl keto acids. This structural motif, featuring a keto group and a carboxylic acid connected to an indane core, serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. The indane moiety, a bicyclic hydrocarbon, is a common feature in a variety of biologically active molecules. The keto-acid side chain provides multiple reactive handles for further chemical elaboration, making it a valuable building block for creating diverse molecular libraries.
The synthesis of this compound is a critical first step in many research and development pipelines. A reliable and well-characterized synthetic route is therefore of paramount importance. This guide addresses this need by providing a detailed exploration of its synthesis, with a focus on the widely applicable and efficient Friedel-Crafts acylation reaction.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule points towards a Friedel-Crafts acylation as the key bond-forming step. Disconnecting the bond between the indane ring and the adjacent carbonyl group reveals indane (2,3-dihydro-1H-indene) and succinic anhydride as the starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This approach is strategically sound due to the commercial availability and relatively low cost of both starting materials. The Friedel-Crafts acylation is a well-established and powerful method for the formation of carbon-carbon bonds to aromatic rings.[1]
The Core Synthesis: Friedel-Crafts Acylation
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid is achieved through the electrophilic aromatic substitution of indane with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the following key steps:
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Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This complex can then rearrange to form a resonance-stabilized acylium ion.
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Electrophilic Attack: The electron-rich indane ring acts as a nucleophile and attacks the electrophilic acylium ion. The substitution occurs preferentially at the 5-position of the indane ring due to the activating and ortho-, para-directing nature of the alkyl substituents on the benzene ring.
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Rearomatization: A base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the indane ring and yielding the final product after workup.
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
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Indane (2,3-dihydro-1H-indene), 97%
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Succinic anhydride, 99%
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Anhydrous aluminum chloride (AlCl₃), 99.9%
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Nitrobenzene (solvent)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Sodium hydroxide (NaOH)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
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Ice
Equipment:
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Three-necked round-bottom flask
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Reflux condenser with a drying tube (filled with CaCl₂)
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
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Ice bath
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Separatory funnel
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Büchner funnel and filter flask
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (13.3 g, 0.1 mol).
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Solvent Addition: Carefully add nitrobenzene (50 mL) to the flask. Stir the mixture at room temperature to form a suspension.
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Addition of Reactants: In a separate beaker, dissolve indane (5.9 g, 0.05 mol) and succinic anhydride (5.0 g, 0.05 mol) in nitrobenzene (25 mL). Transfer this solution to the dropping funnel.
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Reaction Initiation: Cool the aluminum chloride suspension in an ice bath to 0-5 °C. Slowly add the solution of indane and succinic anhydride from the dropping funnel to the stirred suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The color of the mixture will typically darken.
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Work-up - Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
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Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane (50 mL) and shake well. Separate the organic layer. Extract the aqueous layer with two more portions of dichloromethane (25 mL each).
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Washing: Combine the organic extracts and wash them successively with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
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Purification - Base Extraction: Extract the organic layer with a 10% aqueous sodium hydroxide solution (3 x 50 mL). The product will move into the aqueous basic layer as its sodium salt.
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Precipitation: Cool the combined basic aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the crude product should form.
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Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
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Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system such as an ethanol/water mixture.
Caption: Experimental workflow for the synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid.
Potential Side Reactions and Mitigation
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Di-acylation: Although the product is deactivated towards further electrophilic substitution, prolonged reaction times or a large excess of the acylating agent could lead to di-acylation. This can be minimized by using a 1:1 stoichiometry of indane to succinic anhydride.
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Isomer Formation: While the 5-position is the major site of acylation, minor amounts of the 4-isomer may be formed. Purification by recrystallization is typically effective in removing this isomer.
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Reaction with Solvent: Nitrobenzene is a relatively inert solvent for Friedel-Crafts reactions due to its deactivating nitro group. However, under forcing conditions, reaction with the solvent is a remote possibility.
Characterization and Validation
Thorough characterization of the synthesized product is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following are predicted spectroscopic data for 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid. Experimental data should be acquired and compared for verification.
¹H NMR (Predicted, 400 MHz, CDCl₃):
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δ 10.5-12.0 (br s, 1H, -COOH)
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δ 7.85 (d, J = 1.6 Hz, 1H, Ar-H)
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δ 7.78 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)
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δ 7.30 (d, J = 8.0 Hz, 1H, Ar-H)
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δ 3.28 (t, J = 6.8 Hz, 2H, -COCH₂-)
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δ 2.95 (t, J = 7.5 Hz, 4H, Ar-CH₂-)
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δ 2.80 (t, J = 6.8 Hz, 2H, -CH₂COOH)
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δ 2.15 (quint, J = 7.5 Hz, 2H, -CH₂CH₂CH₂-)
¹³C NMR (Predicted, 100 MHz, CDCl₃):
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δ 198.5 (C=O, ketone)
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δ 178.0 (C=O, carboxylic acid)
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δ 152.0 (Ar-C)
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δ 145.0 (Ar-C)
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δ 134.0 (Ar-C)
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δ 127.0 (Ar-CH)
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δ 125.0 (Ar-CH)
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δ 123.0 (Ar-CH)
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δ 35.5 (-COCH₂-)
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δ 33.0 (Ar-CH₂)
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δ 32.5 (Ar-CH₂)
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δ 28.5 (-CH₂COOH)
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δ 25.5 (-CH₂CH₂CH₂-)
Infrared (IR) Spectroscopy (Predicted):
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3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
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1710 cm⁻¹ (strong, C=O stretch of carboxylic acid)
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1680 cm⁻¹ (strong, C=O stretch of ketone)
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1605, 1480 cm⁻¹ (C=C stretches of aromatic ring)
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2950 cm⁻¹ (C-H stretch, aliphatic)
Mass Spectrometry (MS) (Predicted):
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[M]+: m/z = 218.09
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Key fragments: m/z = 201, 173, 145, 117
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Indane: Flammable liquid and vapor. May cause skin and eye irritation.
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Succinic Anhydride: Causes serious eye damage. May cause an allergic skin reaction. Corrosive to the respiratory tract.
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Anhydrous Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is hygroscopic and should be handled in a dry environment.
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Nitrobenzene: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.
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Dichloromethane: Suspected carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation.
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Hydrochloric Acid and Sodium Hydroxide: Corrosive. Cause severe skin burns and eye damage.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route to 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid via Friedel-Crafts acylation. By providing a thorough understanding of the reaction mechanism, a step-by-step experimental protocol, and comprehensive characterization data, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and purification of this key intermediate will enable further exploration of its potential applications in various scientific disciplines.
References
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Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–8. [Link]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Olah, G. A. (Ed.). (2005). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.
